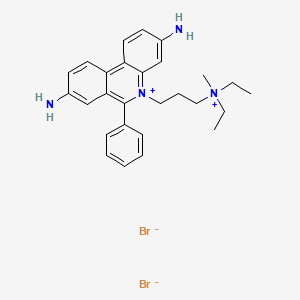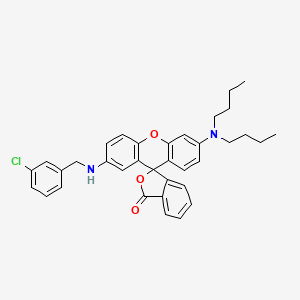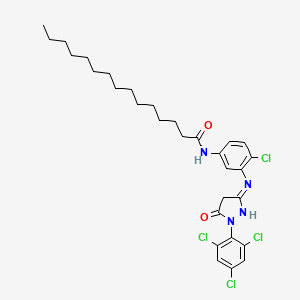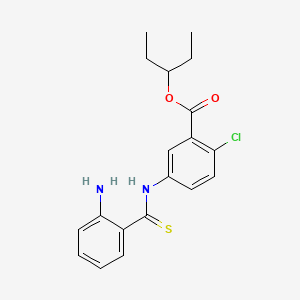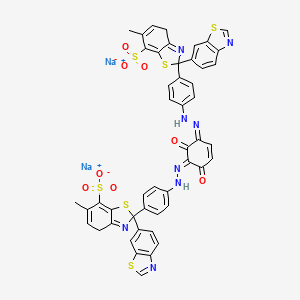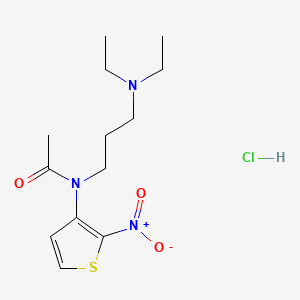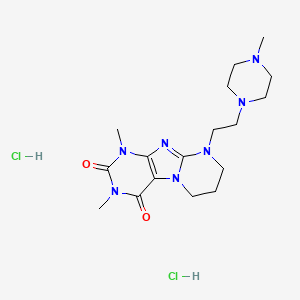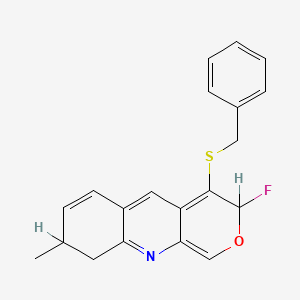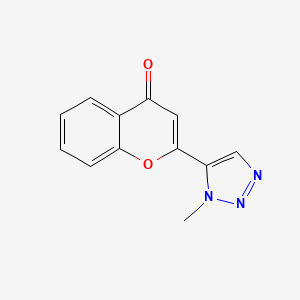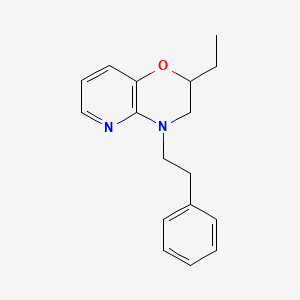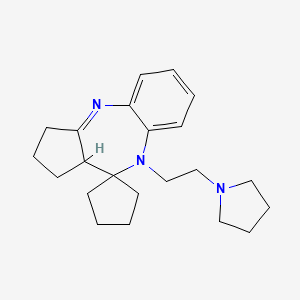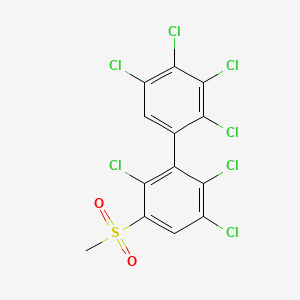
2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is a polychlorinated biphenyl (PCB) derivative. It is characterized by the presence of seven chlorine atoms and a methylsulfonyl group attached to a biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the development of materials with specific chemical properties, such as flame retardants.
Wirkmechanismus
The mechanism of action of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. The compound’s high affinity for lipid-rich tissues also contributes to its bioaccumulation and persistence in living organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,4’,5,5’,6-Hexachloro-3-methylsulfonylbiphenyl: Similar structure but with one less chlorine atom.
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the methylsulfonyl group.
2,2’,3,4,5,6’-Hexachlorobiphenyl: Different chlorine substitution pattern.
Uniqueness
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is unique due to its specific chlorine substitution pattern and the presence of a methylsulfonyl group. This combination of features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
153310-27-1 |
|---|---|
Molekularformel |
C13H5Cl7O2S |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-6(15)10(17)8(12(7)19)4-2-5(14)11(18)13(20)9(4)16/h2-3H,1H3 |
InChI-Schlüssel |
FMSIXFJPPLDDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


